Cas no 325832-14-2 (1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one)
325832-14-2 structure
Product Name:1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
Numero CAS:325832-14-2
MF:C23H21NO3
MW:359.417746305466
CID:6135727
PubChem ID:4199640
Update Time:2025-08-05
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
- Ethanone, 1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2-(3-phenoxyphenoxy)-
- SR-01000445560
- EU-0039674
- 325832-14-2
- SR-01000445560-1
- AKOS001025356
- Z18317077
- Oprea1_450824
- 1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone
- F0793-0053
- 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one
- 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(3-phenoxyphenoxy)ethanone
-
- Inchi: 1S/C23H21NO3/c1-17-14-18-8-5-6-13-22(18)24(17)23(25)16-26-20-11-7-12-21(15-20)27-19-9-3-2-4-10-19/h2-13,15,17H,14,16H2,1H3
- Chiave InChI: CAVJKLSKXVXPPJ-UHFFFAOYSA-N
- Sorrisi: C(=O)(N1C2=C(C=CC=C2)CC1C)COC1=CC=CC(OC2=CC=CC=C2)=C1
Proprietà calcolate
- Massa esatta: 359.15214353g/mol
- Massa monoisotopica: 359.15214353g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 490
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 38.8Ų
Proprietà sperimentali
- Densità: 1.198±0.06 g/cm3(Predicted)
- Punto di ebollizione: 573.9±40.0 °C(Predicted)
- pka: 1.05±0.40(Predicted)
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0793-0053-1mg |
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one |
325832-14-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
325832-14-2 (1-(2-methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso